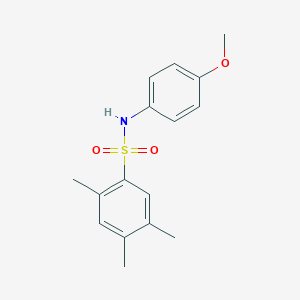

![molecular formula C27H18N2O5S B281330 4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)

4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid, commonly known as NBD-Cl, is a fluorescent dye used in biochemistry and molecular biology research. The compound is a derivative of benzoic acid and naphthalene and is widely used as a labeling reagent for proteins, nucleotides, and other biological molecules.

Wirkmechanismus

NBD-Cl is a non-specific labeling reagent that reacts with primary amines in biomolecules, such as lysine residues in proteins or the amino group of nucleotides. The reaction results in the formation of a stable amide bond between the NBD-Cl molecule and the biomolecule. The fluorescent properties of NBD-Cl arise from the naphthalene and benzoic acid moieties, which undergo excitation and emission upon exposure to light.

Biochemical and Physiological Effects:

NBD-Cl labeling has been used to study the structural and functional properties of proteins, including protein-protein interactions, protein-lipid interactions, and protein conformational changes. The compound has also been used to study the dynamics of nucleic acids, including DNA replication, transcription, and translation. NBD-Cl labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules, making it a useful tool for studying biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of NBD-Cl labeling is its high sensitivity and specificity, which allows for the detection of low concentrations of labeled biomolecules. The compound is also relatively easy to use and can be incorporated into various experimental protocols. However, NBD-Cl labeling can be limited by its non-specificity, which can result in the labeling of multiple sites within a biomolecule. Additionally, the fluorescent properties of NBD-Cl can be affected by changes in pH, temperature, and other environmental factors, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling strategies that increase the specificity and sensitivity of NBD-Cl labeling. Another area of interest is the use of NBD-Cl in combination with other labeling reagents, such as biotin or fluorescent proteins, to enable multi-color labeling of biomolecules. Additionally, NBD-Cl labeling can be used in combination with other techniques, such as mass spectrometry or X-ray crystallography, to provide complementary information on the structure and function of biomolecules.

Synthesemethoden

NBD-Cl can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-naphthalenesulfonyl chloride in the presence of a base. The resulting product is then treated with sodium nitrite and hydrochloric acid to form NBD-Cl. Other methods involve the reaction of 4-aminobenzoic acid with 2-naphthalenesulfonyl isocyanate or 2-naphthalenesulfonyl azide.

Wissenschaftliche Forschungsanwendungen

NBD-Cl is widely used in scientific research as a fluorescent probe for studying the structure and function of biological molecules. The compound has been used to label proteins, peptides, nucleotides, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.

Eigenschaften

Molekularformel |

C27H18N2O5S |

|---|---|

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

4-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid |

InChI |

InChI=1S/C27H18N2O5S/c30-26-23-8-4-3-7-22(23)24(16-25(26)28-20-12-9-18(10-13-20)27(31)32)29-35(33,34)21-14-11-17-5-1-2-6-19(17)15-21/h1-16,28H,(H,31,32)/b29-24- |

InChI-Schlüssel |

BOUGCFLCXZGDOC-OLFWJLLRSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C\3/C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)C(=O)O |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)C(=O)O |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)

![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)

![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)

![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)

![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)

![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)

![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)

![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)

![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)

![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)